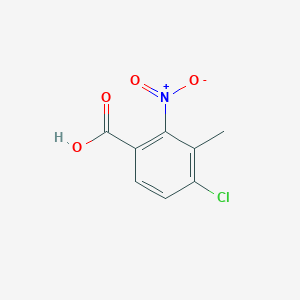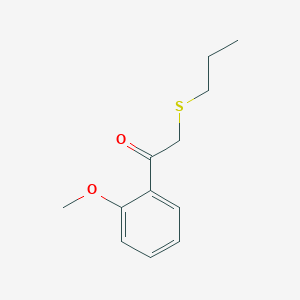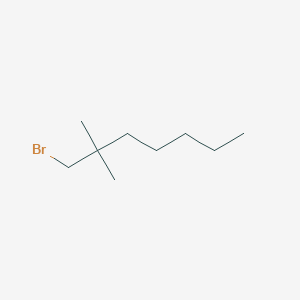
1-Bromo-2,2-dimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,2-dimethylheptane is an organic compound classified as an alkyl halide. It consists of a heptane backbone with a bromine atom attached to the first carbon and two methyl groups attached to the second carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylheptane can be synthesized through the bromination of 2,2-dimethylheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the heptane backbone, leading to the formation of the bromoalkane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the reactive nature of bromine.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,2-dimethylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions (E1 and E2): The compound can undergo elimination to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) and moderate temperatures.
Elimination Reactions: Often carried out in the presence of strong bases and elevated temperatures.
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and ethers, depending on the nucleophile used.
Elimination Reactions: The major product is 2,2-dimethyl-1-heptene.
Applications De Recherche Scientifique
1-Bromo-2,2-dimethylheptane is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Used in the development of pharmaceuticals and bioactive compounds.
Material Science: Employed in the synthesis of polymers and advanced materials.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,2-dimethylheptane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.
Elimination Reactions: The hydrogen atoms adjacent to the bromine atom are targeted by bases.
Comparaison Avec Des Composés Similaires
1-Bromo-2,2-dimethylpropane: Similar structure but with a shorter carbon chain.
1-Bromo-2,2-dimethylbutane: Similar structure with a four-carbon chain.
1-Bromo-2,2-dimethylpentane: Similar structure with a five-carbon chain.
Uniqueness: 1-Bromo-2,2-dimethylheptane is unique due to its longer carbon chain, which influences its physical properties and reactivity. The presence of two methyl groups at the second carbon also affects its steric hindrance and chemical behavior compared to its shorter-chain analogs.
Propriétés
Formule moléculaire |
C9H19Br |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
1-bromo-2,2-dimethylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-5-6-7-9(2,3)8-10/h4-8H2,1-3H3 |
Clé InChI |
XNXJHMKSKVOZRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



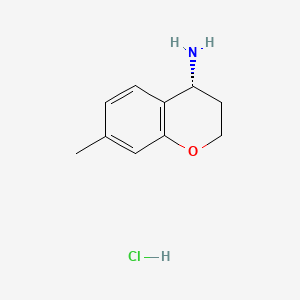
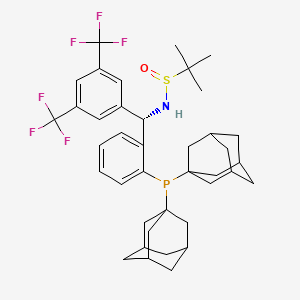
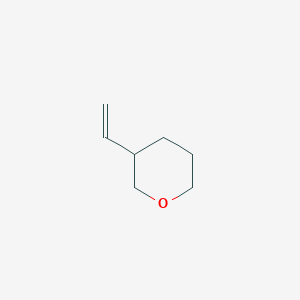



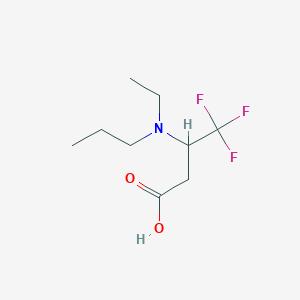
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
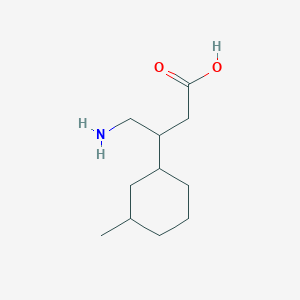
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)

